molecular formula C20H19N3O4 B2858384 4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898411-96-6

4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2858384
CAS No.: 898411-96-6
M. Wt: 365.389
InChI Key: RCCXDJIMAYKRLD-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is an organic compound with a complex structure that combines a nitrobenzamide moiety with a hexahydropyridoquinoline system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the nitrobenzamide precursor: : Starting with a 4-methyl-3-nitrobenzoic acid, react it with a suitable amine under coupling conditions to obtain the corresponding benzamide.

  • Construction of the hexahydropyridoquinoline system: : The intermediate benzamide is then subjected to a series of cyclization reactions involving cyclohexanone, which requires strong acid catalysts such as concentrated sulfuric acid, under controlled temperatures.

  • Final condensation step: : This involves the condensation of the cyclized intermediate with an additional amine or carbonyl compound to form the final product.

Industrial Production Methods: Industrial production would focus on optimizing yields and purity while reducing costs. Continuous-flow reactors and automated synthesisers might be employed, along with high-efficiency purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly targeting the methyl or nitro groups, to form carboxylic acids or nitroso intermediates.

  • Reduction: The nitro group can be reduced to an amine using hydrogenation or chemical reductants such as palladium on carbon (Pd/C) with hydrogen.

  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens can be introduced under specific conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), Jones reagent

  • Reduction: Hydrogen gas (H2) with Pd/C, iron filings in acidic medium

  • Substitution: Chlorinating agents like thionyl chloride (SOCl2) or bromine (Br2) in the presence of a catalyst

Major Products: Depending on the reaction type, major products include carboxylic acids, aniline derivatives, or halogenated benzamides.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis for creating more complex molecules, especially in the synthesis of heterocyclic compounds.

Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities. It serves as a lead compound for developing new therapeutic agents.

Industry: Utilized in materials science for developing advanced materials with specific electronic or optical properties.

Mechanism of Action

Mechanism: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding interactions that alter the target's activity. The nitrobenzamide moiety may facilitate binding through hydrogen bonding or pi-pi stacking interactions.

Molecular Targets and Pathways: Research indicates it may inhibit specific enzymes, modulate receptor activity, or interact with DNA/RNA, impacting cellular pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Compared to other benzamide derivatives and hexahydropyridoquinolines, this compound is unique due to its hybrid structure, combining both features. Similar compounds might include:

  • Benzamide derivatives: Such as 4-methyl-3-nitrobenzamide, which lacks the hexahydropyridoquinoline system.

  • Hexahydropyridoquinolines: Such as 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline, which lacks the nitrobenzamide moiety.

This unique structure confers specific chemical properties and biological activities that set it apart from its analogs.

Properties

IUPAC Name

4-methyl-3-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-12-4-5-15(11-17(12)23(26)27)20(25)21-16-9-13-3-2-8-22-18(24)7-6-14(10-16)19(13)22/h4-5,9-11H,2-3,6-8H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCXDJIMAYKRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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